7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine
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Overview
Description
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. . The structure of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine consists of an imidazo[4,5-d]pyridazine core with a methylsulfonyl group at the 7-position and a phenyl group at the 1-position.
Preparation Methods
The synthesis of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . This reaction leads to the formation of the corresponding substituted imidazopyridazines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including substitution, cycloaddition, and radical reactions. For example, the methylsulfonyl group can be replaced by other substituents through nucleophilic substitution reactions . The compound can also participate in cycloaddition reactions with enamines or ynamines to form triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and phenylacetonitrile. Major products formed from these reactions include substituted imidazopyridazines and triazolopyridazines.
Scientific Research Applications
In medicinal chemistry, it has been studied for its kinase inhibition activity, making it a promising candidate for the development of new anticancer and antimalarial agents . Additionally, it has shown potential as an anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular agent . The compound’s unique structure and pharmacological properties make it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibition activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis, making it effective against cancer cells. The compound’s other pharmacological activities, such as anticonvulsant and antiallergic effects, may involve different molecular targets and mechanisms.
Comparison with Similar Compounds
7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as 7-chloro-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine and 7-methoxy-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine . These compounds share a similar core structure but differ in the substituents at the 7-position. The presence of different substituents can significantly influence the compound’s chemical reactivity, pharmacological activity, and potential applications. For example, the methylsulfonyl group in 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine may enhance its solubility and bioavailability compared to other substituents.
Properties
CAS No. |
121433-41-8 |
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Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
4-methylsulfonyl-3-phenylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-11-10(7-14-15-12)13-8-16(11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
NHVIKWZLJHHXGF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=CN=N1)N=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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